molecular formula C5H7BrN2 B129564 4-Bromo-2-ethyl-1H-imidazole CAS No. 145575-91-3

4-Bromo-2-ethyl-1H-imidazole

Cat. No. B129564
M. Wt: 175.03 g/mol
InChI Key: ABGRZMXSFGWOOF-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-1H-imidazole is a derivative of the imidazole family, which is a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as building blocks for various bioactive molecules .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. A one-pot, four-component synthesis approach has been described for the preparation of 1,2,4-trisubstituted 1H-imidazoles,

Scientific Research Applications

  • Pharmaceuticals and Agrochemicals

    • Imidazoles are widely used in the pharmaceutical and agrochemical industries .
    • They are key components in a variety of functional molecules .
    • The specific methods of application or experimental procedures vary widely depending on the specific pharmaceutical or agrochemical product being developed .
    • The results or outcomes obtained also vary widely, but imidazoles are generally valued for their versatility and utility .
  • Dyes for Solar Cells and Other Optical Applications

    • Imidazoles are being used in research into dyes for solar cells and other optical applications .
    • They are key components in a variety of functional molecules .
    • The specific methods of application or experimental procedures involve the synthesis of imidazoles and their incorporation into dye molecules .
    • The results or outcomes obtained also vary widely, but imidazoles are generally valued for their versatility and utility .
  • Functional Materials

    • Imidazoles are being used in the development of functional materials .
    • They are key components in a variety of functional molecules .
    • The specific methods of application or experimental procedures involve the synthesis of imidazoles and their incorporation into material structures .
    • The results or outcomes obtained also vary widely, but imidazoles are generally valued for their versatility and utility .
  • Catalysis

    • Imidazoles are being used in catalysis .
    • They are key components in a variety of functional molecules .
    • The specific methods of application or experimental procedures involve the synthesis of imidazoles and their use as catalysts in various chemical reactions .
    • The results or outcomes obtained also vary widely, but imidazoles are generally valued for their versatility and utility .
  • Synthesis of Aminoimidazoles

    • “4-Bromo-1H-imidazole” may be used as a starting material to prepare aminoimidazoles via palladium catalyzed amination .
    • This involves the reaction of “4-Bromo-1H-imidazole” with a suitable amine in the presence of a palladium catalyst .
    • The resulting aminoimidazoles can have various applications, depending on the specific amine used .
  • Preparation of 5(4)-bromo-4(5)-nitroimidazole

    • “4-Bromo-1H-imidazole” may also be used as a starting material to prepare 5(4)-bromo-4(5)-nitroimidazole .
    • This involves the reaction of “4-Bromo-1H-imidazole” with a suitable nitro compound .
    • The resulting 5(4)-bromo-4(5)-nitroimidazole can have various applications, depending on the specific nitro compound used .
  • Organic Synthesis

    • “4-Bromo-1H-imidazole” is employed as an important intermediate for raw material in organic synthesis .
    • The specific methods of application or experimental procedures involve the use of “4-Bromo-1H-imidazole” as a starting material in various organic reactions .
    • The results or outcomes obtained also vary widely, but “4-Bromo-1H-imidazole” is generally valued for its utility in organic synthesis .
  • Agrochemicals

    • “4-Bromo-1H-imidazole” is used in the agrochemical field .
    • The specific methods of application or experimental procedures involve the use of “4-Bromo-1H-imidazole” in the synthesis of various agrochemicals .
    • The results or outcomes obtained also vary widely, but “4-Bromo-1H-imidazole” is generally valued for its utility in agrochemical synthesis .
  • Dyestuff Field

    • “4-Bromo-1H-imidazole” is used in the dyestuff field .
    • The specific methods of application or experimental procedures involve the use of “4-Bromo-1H-imidazole” in the synthesis of various dyes .
    • The results or outcomes obtained also vary widely, but “4-Bromo-1H-imidazole” is generally valued for its utility in dye synthesis .

Safety And Hazards

The safety data sheet suggests avoiding contact with skin, eyes, or clothing. Ensure adequate ventilation and avoid dust formation . It also suggests wearing personal protective equipment/face protection .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

5-bromo-2-ethyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGRZMXSFGWOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473711
Record name 2-ETHYL-4-BROMOIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-ethyl-1H-imidazole

CAS RN

145575-91-3
Record name 5-Bromo-2-ethyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145575-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ETHYL-4-BROMOIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-ethyl-1H-imidazole
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